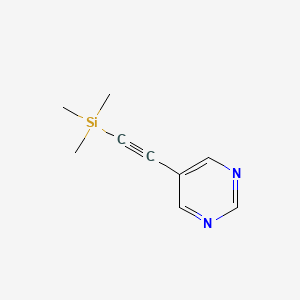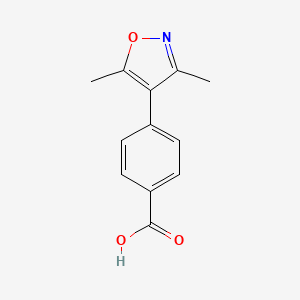
Pyridazine-4-carbonitrile
概要
説明
Pyridazine-4-carbonitrile is a derivative of pyridazine, a heterocyclic compound with two adjacent nitrogen atoms . It is a colorless liquid with a boiling point of 208 °C . It is isomeric with two other diazine (C4H4N2) rings, pyrimidine and pyrazine .
Synthesis Analysis
The synthesis of pyridazine frameworks has been achieved primarily by the addition of hydrazine or its derivative to an appropriate 1,4-diketones and 1,4-ketoacids . Other pyridazines like amino pyridazines have been prepared from polyfunctionalized nitriles, especially via the Jaap-Klingemaan reaction .
Molecular Structure Analysis
The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .
Chemical Reactions Analysis
In the pyridazine series, the formal replacement of the CN group has been observed in the treatment of 4-cyano-3(2 H)-pyridazinone or tetrazolo[1,5-b]pyridazine-8-carbonitrile with phenylmagnesium chloride .
Physical And Chemical Properties Analysis
The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity . It is a colorless liquid with a boiling point of 208 °C .
科学的研究の応用
Efficient Synthesis Methods Pyridazine-4-carbonitrile and its derivatives have been a focus for efficient synthesis methods, enhancing the production of polyfunctionalized heterocyclic compounds. The regioselective Reissert-type reaction has been pivotal in synthesizing various 5-substituted-3-pyridazine carbonitrile derivatives, showcasing good yields and regioselectivity (Wang et al., 2016). Another notable method involves the reaction of 4-substituted thiosemicarbazides with certain reactants to synthesize 3-amino-5-benzyl-6-phenylpyridazine-4-carbonitrile, confirmed by X-ray crystallography (Hassan et al., 2013).
Synthesis and Antimicrobial Activity Pyridazine-4-carbonitrile has also been instrumental in synthesizing antimicrobial agents. Notably, pyrazolo[3,4-d]pyrimidine derivatives synthesized from pyridazine-4-carbonitrile showed promising antibacterial activity (Rostamizadeh et al., 2013). Similarly, other derivatives synthesized from pyridazine-4-carbonitrile demonstrated antimicrobial and antifungal activity, further highlighting the compound's significance in developing new therapeutic agents (El-Essawy et al., 2010).
Molecular Docking Studies The realm of molecular docking and drug discovery has also seen the utility of pyridazine-4-carbonitrile. Synthesized derivatives have been evaluated as potential inhibitors in various studies, contributing to the understanding of molecular interactions and aiding in drug design (Venkateshan et al., 2019).
Safety And Hazards
Pyridazine-4-carbonitrile should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
特性
IUPAC Name |
pyridazine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3/c6-3-5-1-2-7-8-4-5/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOXHGUPISQLPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578225 | |
| Record name | Pyridazine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridazine-4-carbonitrile | |
CAS RN |
68776-62-5 | |
| Record name | 4-Pyridazinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68776-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridazine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some common synthetic routes to pyridazine-4-carbonitrile derivatives?
A1: Several synthetic strategies are reported in the literature. One common approach involves the condensation of arylhydrazones with ethyl cyanoacetate, leading to the formation of 2,3-dihydropyridazine-4-carbonitrile intermediates. [] These intermediates can then undergo further transformations to yield diverse pyridazine-4-carbonitrile derivatives. For instance, reacting them with sulfur in the presence of piperidine can generate aminothienopyridazinones. [] Another route utilizes the reaction of 1,3-indanedione with diazonium salts, yielding indeno[2,1-c]pyridazine-4-carbonitrile derivatives. []
Q2: Can you provide an example of a specific pyridazine-4-carbonitrile derivative and its spectroscopic characterization?
A2: One example is 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. [] This compound was synthesized via a one-pot three-component reaction involving malononitrile, 4-chlorophenylglyoxal, and hydrazine hydrate. Its structure was confirmed using various spectroscopic techniques:
- Mass spectrometry: This technique helped determine the molecular weight and fragmentation pattern of the compound. []
Q3: Are there any studies exploring the crystal structure of pyridazine-4-carbonitrile derivatives?
A3: Yes, the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile has been determined using single crystal X-ray diffraction. [] The compound crystallizes in the monoclinic system, space group P21/c. The study revealed a weak intermolecular interaction between the N1 atom of one molecule and the N3 atom of an adjacent molecule within the crystal lattice. []
Q4: How do structural modifications of the pyridazine-4-carbonitrile scaffold impact its chemical reactivity?
A4: Research indicates that the substituents on the pyridazine ring can significantly influence the reactivity of these compounds. For instance, the presence of an amino group at the 3-position of the pyridazine ring in 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile could impact its reactivity compared to derivatives lacking this functional group. [] Further studies exploring structure-activity relationships would be beneficial in understanding how specific structural modifications affect the chemical behavior and potential applications of this class of compounds.
Q5: Have any photochemical reactions involving pyridazine-4-carbonitrile derivatives been reported?
A5: Yes, photolysis studies on 2-dicyanomethylene-1,3-indandione-monophenylhydrazone demonstrate the potential for light-induced transformations in these systems. Prolonged exposure to light led to the formation of 3-(N-chlorimino)-5-oxo-2-phenyl-2,3-dihydro-5H-indeno[1,2-c]pyridazine-4-carbonitrile via chlorine abstraction from the solvent. [] This example highlights the importance of considering photostability and potential photochemical reactions when working with pyridazine-4-carbonitrile derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



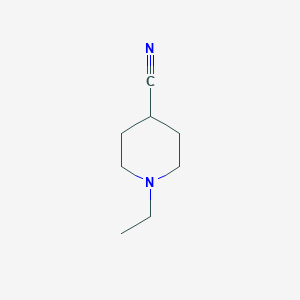

![3-Benzyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B1315929.png)
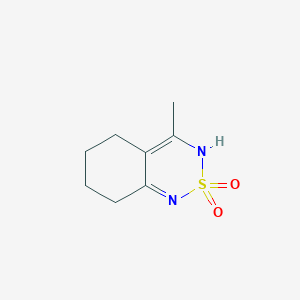

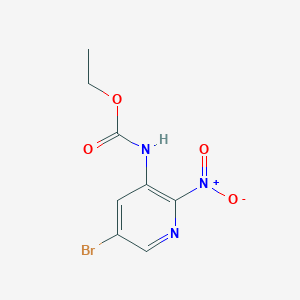
![[1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid](/img/structure/B1315936.png)

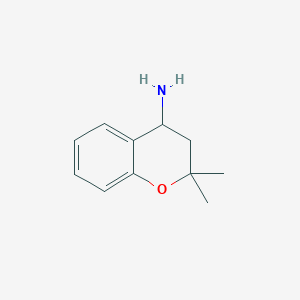
![(S)-6-Methyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B1315948.png)
